molecular formula C15H20BrNO4 B13627172 (R)-3-(3-Bromo-4-methylphenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

(R)-3-(3-Bromo-4-methylphenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B13627172
M. Wt: 358.23 g/mol
InChI Key: ISFBZZDUQLAEFN-GFCCVEGCSA-N
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Description

(3R)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a brominated aromatic ring, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid moiety. Its unique structure makes it a valuable subject for research in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to yield 3-bromo-4-methylphenyl.

    Amination: The brominated product is then subjected to amination using tert-butyl carbamate (Boc-NH2) in the presence of a base such as potassium carbonate (K2CO3) to introduce the Boc-protected amino group.

    Chiral Center Introduction: The final step involves the addition of a chiral propanoic acid derivative to the amino group under controlled conditions to ensure the (3R) configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the bromine atom to a hydrogen atom can be achieved using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Pd/C with H2 gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-(3-bromo-4-carboxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid.

    Reduction: (3R)-3-(4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid.

    Substitution: (3R)-3-(3-substituted-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid.

Scientific Research Applications

Chemistry

In organic synthesis, (3R)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid serves as a building block for the synthesis of more complex molecules. Its chiral center is particularly valuable for the development of enantioselective catalysts and ligands.

Biology

The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development. It can be used to study enzyme-substrate interactions and protein-ligand binding.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a versatile scaffold for designing new drugs.

Industry

In the material science industry, (3R)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid can be used to synthesize polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (3R)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-bromo-4-methylphenyl)propanoic acid: Lacks the Boc-protected amino group.

    3-(4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid: Lacks the bromine atom.

    3-(3-chloro-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid: Contains a chlorine atom instead of bromine.

Uniqueness

(3R)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to the presence of both the bromine atom and the Boc-protected amino group. This combination allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C15H20BrNO4

Molecular Weight

358.23 g/mol

IUPAC Name

(3R)-3-(3-bromo-4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20BrNO4/c1-9-5-6-10(7-11(9)16)12(8-13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

ISFBZZDUQLAEFN-GFCCVEGCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C)Br

Origin of Product

United States

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